Methyl 3-amino-3-(3,5-dichlorophenyl)propanoate
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Overview
Description
Methyl 3-amino-3-(3,5-dichlorophenyl)propanoate: is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a methyl ester group, an amino group, and a dichlorophenyl group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-3-(3,5-dichlorophenyl)propanoate typically involves the reaction of 3,5-dichlorobenzaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired product after purification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and conditions. The process may be optimized for yield and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-3-(3,5-dichlorophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Methyl 3-amino-3-(3,5-dichlorophenyl)propanoate is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. It may also serve as a probe to study enzyme-substrate interactions due to its structural similarity to natural amino acids.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The dichlorophenyl group is known to impart biological activity, making this compound a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-amino-3-(3,5-dichlorophenyl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the dichlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to biological effects.
Comparison with Similar Compounds
- Methyl 3-amino-3-(2-chlorophenyl)propanoate
- Methyl 3-amino-3-(4-chlorophenyl)propanoate
- Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate
Comparison: Methyl 3-amino-3-(3,5-dichlorophenyl)propanoate is unique due to the specific positioning of the dichloro groups on the phenyl ring. This positioning can influence the compound’s reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.
Biological Activity
Methyl 3-amino-3-(3,5-dichlorophenyl)propanoate is a chemical compound that has garnered interest due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C10H11Cl2NO2. It features an amino group, a dichlorophenyl moiety, and a propanoate ester, contributing to its lipophilicity and potential interactions with biological targets. The compound can exist in two enantiomeric forms, (3S) and (3R), which may exhibit different biological activities due to their chirality .
Synthesis
The synthesis of this compound typically involves the nucleophilic substitution reaction between 3,5-dichloroaniline and methyl acrylate in the presence of a base such as sodium hydroxide. This method is scalable for industrial applications and allows for the production of high-purity products through techniques like recrystallization or chromatography .
Antimicrobial Properties
Research indicates that compounds with similar structures often exhibit antimicrobial activity. For instance, derivatives of dichlorophenyl compounds have been studied for their potential as antimicrobial agents. This compound may share these properties due to its structural similarities .
Anticancer Activity
Some studies suggest that amino acid derivatives can display cytotoxic effects against cancer cell lines. For example, conjugates based on amino acids have shown promise in inhibiting cancer cell proliferation. The presence of the amino group in this compound may enhance its potential as an anticancer agent .
Research Findings and Case Studies
Properties
IUPAC Name |
methyl 3-amino-3-(3,5-dichlorophenyl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c1-15-10(14)5-9(13)6-2-7(11)4-8(12)3-6/h2-4,9H,5,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLERNDQQVPPSNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC(=CC(=C1)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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